molecular formula C19H21Cl2N5O2 B2828696 (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1216678-13-5

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2828696
CAS No.: 1216678-13-5
M. Wt: 422.31
InChI Key: NPCMIWFXEWNSCU-UHFFFAOYSA-N
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Description

The compound "(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride" is a structurally complex molecule combining an isoxazole ring substituted with a 2-chlorophenyl group and a methyl group, linked via a methanone bridge to a piperazine ring bearing a 1-methylimidazole moiety. The hydrochloride salt enhances solubility for pharmacological applications.

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2.ClH/c1-13-16(17(22-27-13)14-5-3-4-6-15(14)20)18(26)24-9-11-25(12-10-24)19-21-7-8-23(19)2;/h3-8H,9-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCMIWFXEWNSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=NC=CN4C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride, with the CAS number 2034614-18-9, is a synthetic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships, antimicrobial efficacy, and cytotoxicity profiles.

The molecular formula of the compound is C24H21ClN4O2C_{24}H_{21}ClN_{4}O_{2}, with a molecular weight of 432.9 g/mol. The structure features a chlorophenyl group, an isoxazole moiety, and a piperazine ring, which are known to contribute to diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related isoxazole derivatives. For example, compounds with similar structures have shown significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) values for effective compounds typically range from 0.25 µg/mL to 8 µg/mL against MRSA .

Table 1: Antimicrobial Activity of Isoxazole Derivatives

CompoundMIC (µg/mL)Target Pathogen
Compound A≤0.25MRSA
Compound B8MRSA
Compound C≤0.25C. neoformans

Cytotoxicity and Selectivity

Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. The compound has been assessed for cytotoxic effects on human cell lines such as HEK293. In preliminary findings, it exhibited low cytotoxicity at concentrations up to 32 µg/mL, suggesting a favorable selectivity index for further development .

Table 2: Cytotoxicity Profile

CompoundCytotoxic Concentration (µg/mL)Hemolytic Activity
Compound A>32None
Compound B>32None

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of new compounds. The presence of halogen substitutions on the phenyl ring and specific functional groups on the isoxazole and piperazine moieties significantly influence the antimicrobial potency and selectivity of these compounds . For instance, modifications in the piperazine structure can enhance binding affinity to bacterial targets.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated a series of isoxazole derivatives against MRSA, revealing that specific substitutions led to enhanced activity with MIC values as low as 0.25 µg/mL in some derivatives .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various isoxazole derivatives on HEK293 cells, identifying several compounds with low toxicity profiles while maintaining antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoxazole- and Imidazole-Containing Analogues

The target compound shares structural motifs with compounds in and , though none are direct analogs:

  • Compound 4 (): Features a thiazole core with chlorophenyl and fluorophenyl substituents.
  • C1/C2 (): Imidazole derivatives with benzothiophene and dimethylamino groups.
Functional Group Analysis
Feature Target Compound Compound 4 () C1/C2 ()
Core Structure Isoxazole + piperazine-imidazole Thiazole + triazole Imidazole + benzothiophene
Halogenation 2-Chlorophenyl 4-Chlorophenyl, 4-fluorophenyl 3-Chlorobenzothiophene
Solubility Modifier Hydrochloride salt None described Ethyl ester (C2)
Synthetic Route Not specified in evidence Crystallized from DMF Hydrazine hydrate reflux

Key Differences :

  • The target compound’s piperazine-imidazole moiety may enhance binding to amine receptors (e.g., serotonin or dopamine receptors), whereas Compound 4’s fluorophenyl groups could favor interactions with hydrophobic enzyme pockets .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature60–80°CHigher temps accelerate coupling but risk decomposition
SolventDMF or THFDMF enhances solubility of aromatic intermediates
CatalystDCC/HOBtReduces racemization in amide bonds

Q. Table 2: Ecotoxicology Assay Design

Test OrganismEndpointExposure DurationKey MetricsReference
Daphnia magnaImmobilization48hEC₅₀, NOEC
Danio rerioDevelopmental defects96hHatching rate, morphology

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